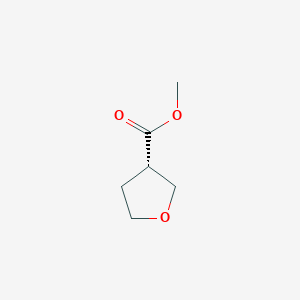

(S)-Methyl tetrahydrofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Methyl tetrahydrofuran-3-carboxylate is a chiral compound with a tetrahydrofuran ring structure. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound’s unique structure and stereochemistry make it valuable in the synthesis of enantiomerically pure substances.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl tetrahydrofuran-3-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of chiral auxiliaries or ligands in the synthesis process to induce the desired chirality.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale asymmetric synthesis techniques. These methods may include the use of chiral catalysts or biocatalysts to achieve high enantioselectivity. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl tetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl tetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s chiral nature makes it useful in the study of enzyme-catalyzed reactions and the development of chiral drugs.

Medicine: It is an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism by which (S)-Methyl tetrahydrofuran-3-carboxylate exerts its effects depends on its specific application. In the context of drug synthesis, the compound’s chiral center can interact with biological targets in a stereospecific manner, influencing the activity and selectivity of the resulting drug. The molecular targets and pathways involved vary depending on the specific drug or chemical being synthesized.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl tetrahydrofuran-3-carboxylate

- Benzyl tetrahydrofuran-3-carboxylate

- tert-Butoxycarbonyl amino tetrahydrofuran-3-carboxylic acid

Uniqueness

(S)-Methyl tetrahydrofuran-3-carboxylate is unique due to its specific chiral configuration, which can impart distinct stereochemical properties to the molecules synthesized from it. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where the chirality of the drug can significantly impact its efficacy and safety.

Biologische Aktivität

(S)-Methyl tetrahydrofuran-3-carboxylate, with the chemical formula C6H10O3 and CAS number 53662-85-4, is a compound that has garnered attention due to its potential biological activities and applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 130.14 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water partition coefficient) | 0.61 |

| GI Absorption | High |

| BBB Permeant | No |

| CYP Inhibition | None identified |

These properties suggest that while the compound may be absorbed well in the gastrointestinal tract, it does not readily cross the blood-brain barrier and is not a substrate for major cytochrome P450 enzymes, indicating a lower likelihood of drug-drug interactions through these pathways.

Pharmacological Potential

Research indicates that this compound may serve as a versatile building block in organic synthesis, particularly in developing pharmaceuticals. Its structural features allow it to participate in various chemical reactions, leading to compounds with significant biological activity.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of methyl tetrahydrofuran-3-carboxylate exhibit antimicrobial properties. For instance, compounds synthesized from this structure showed effectiveness against several bacterial strains, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

- Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects. Research indicates that certain modifications to the tetrahydrofuran ring can enhance anti-inflammatory activity, making these derivatives potential candidates for treating inflammatory diseases .

- Antioxidant Activity : The antioxidant potential of this compound and its analogs has been explored, showing promising results in scavenging free radicals and reducing oxidative stress in cellular models .

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating strong antimicrobial activity .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of selected derivatives. The study utilized an animal model of inflammation induced by carrageenan. Results showed that treatment with these compounds significantly reduced paw edema compared to control groups, suggesting their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Tetrahydrofuran Ring : Modifications such as alkyl or aryl groups can enhance or diminish biological activity.

- Chirality : The stereochemistry of the compound plays a crucial role in its interaction with biological targets, affecting efficacy and safety profiles.

Eigenschaften

IUPAC Name |

methyl (3S)-oxolane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTNCRJHLZDGPO-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.